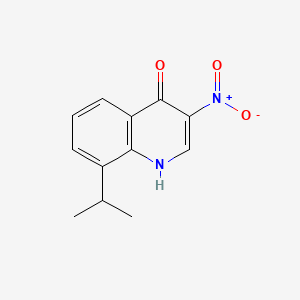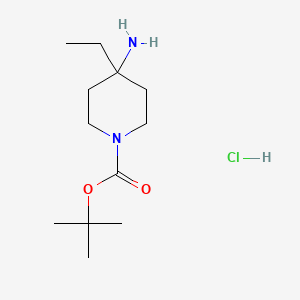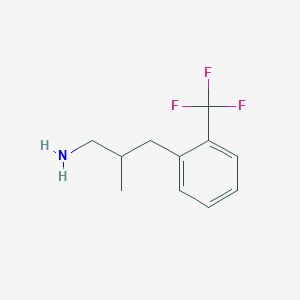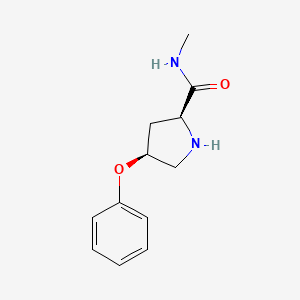![molecular formula C25H27NO4 B13481414 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a butenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butenyl Group: The butenyl group can be introduced via an alkylation reaction using a suitable butenyl halide.
Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the butenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl group can yield epoxides, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a drug candidate or a building block for pharmaceuticals.
Industry: May be used in the production of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group is commonly used as a protecting group in peptide synthesis, indicating its role in stabilizing reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(but-3-en-1-yl)piperidine-4-carboxylic acid: Lacks the Fmoc group, making it less stable in certain reactions.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid:
Uniqueness
The presence of both the butenyl group and the Fmoc protecting group makes 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid unique. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H27NO4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H27NO4/c1-2-3-12-25(23(27)28)13-15-26(16-14-25)24(29)30-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h2,4-11,22H,1,3,12-17H2,(H,27,28) |
Clave InChI |
CYKLWPFZZIKBGS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


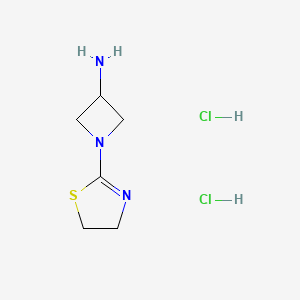
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)

